molecular formula C12H15BF3NO2 B1602464 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine CAS No. 1101205-23-5

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine

Cat. No.: B1602464
CAS No.: 1101205-23-5
M. Wt: 273.06 g/mol
InChI Key: LNTCLMJOCYHWEW-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a high-value boronic ester intermediate designed for advanced synthetic chemistry applications, particularly in medicinal chemistry and materials science. Its primary research value lies in its role as a key coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is instrumental in forming biaryl carbon-carbon bonds. The presence of the pinacol boronate group offers superior stability and handling compared to boronic acids, facilitating storage and use in multi-step synthetic sequences. The 5-(trifluoromethyl)pyridine moiety is a critical pharmacophore and structural motif found in many active pharmaceutical ingredients and agrochemicals due to the metabolic stability and electronegativity imparted by the trifluoromethyl group. This compound is extensively utilized in the construction of complex molecules for drug discovery programs, enabling the introduction of the trifluoromethyl-substituted pyridine ring into lead compounds to optimize their physicochemical properties and binding affinities. Researchers leverage this building block to develop novel compounds targeting a range of diseases, as well as in the synthesis of advanced materials where the combination of aromaticity and fluorine content is desired. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-6-5-8(7-17-9)12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTCLMJOCYHWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590522
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101205-23-5
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101205-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trifluoromethylpyridine-2-boronic acid pinacol ester
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via a multi-step process involving:

The key synthetic challenge lies in regioselective functionalization of the pyridine ring at the 2- and 5-positions to install the trifluoromethyl and boronate ester substituents, respectively.

Detailed Preparation Steps

Starting Materials and Precursors

  • 2-Bromo-5-(trifluoromethyl)pyridine or 5-bromo-2-(trifluoromethyl)pyridine are commonly used halogenated pyridine precursors.
  • Bis(pinacolato)diboron (B2pin2) is the boron source for borylation.
  • Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed.
  • Bases such as potassium acetate (KOAc) or potassium carbonate (K2CO3) facilitate the borylation reaction.
  • Solvents include 1,4-dioxane , toluene , or mixtures with ethanol and water.

Borylation Reaction (Miayura Borylation)

The boronic ester group is introduced via Miyaura borylation of the halogenated pyridine intermediate:

  • The halogenated trifluoromethylpyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base.
  • Typical conditions: heating at 80–100°C under inert atmosphere (argon or nitrogen) for several hours.
  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to yield the arylboronate ester.

Purification

  • The crude reaction mixture is purified by column chromatography or recrystallization.
  • The product is stored sealed under dry conditions at 2–8°C to prevent hydrolysis of the boronic ester.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (2–5 mol%) Catalyst loading influences yield
Base KOAc or K2CO3 (2 equiv) Base choice affects reaction rate
Solvent 1,4-Dioxane, toluene, or EtOH/H2O mix Solvent polarity impacts boron transfer
Temperature 80–100°C Elevated temp needed for efficient borylation
Time 6–24 hours Longer times improve conversion but risk decomposition
Atmosphere Argon or nitrogen Prevents oxidation of sensitive boronate

Optimization often involves screening different ligands (e.g., SPhos, XPhos) and solvents to maximize regioselectivity and yield while minimizing side reactions such as protodeboronation or homocoupling.

Alternative Routes and Advanced Methods

Characterization and Quality Control

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Halogenation Bromination of pyridine precursor Introduces reactive halogen for borylation
Trifluoromethylation Electrophilic or nucleophilic CF3 sources Positions trifluoromethyl group on pyridine
Miyaura Borylation Pd catalyst, B2pin2, base, solvent, 80–100°C Forms boronic ester moiety at desired position
Purification Chromatography or recrystallization Isolates pure product
Storage Dry, sealed, 2–8°C Prevents boronate hydrolysis

Research Findings and Literature Insights

  • The regioselective borylation of trifluoromethylpyridines is well-documented, with yields typically ranging from 50% to 85% depending on catalyst and ligand systems.
  • Ligand screening shows that bulky phosphine ligands (e.g., SPhos) improve selectivity and reduce side reactions.
  • The trifluoromethyl substituent exerts an electron-withdrawing effect that influences the reactivity of the pyridine ring, requiring careful adjustment of reaction parameters.
  • Stability studies indicate the boronic ester is moisture-sensitive and prone to hydrolysis; thus, strict anhydrous conditions are necessary during synthesis and storage.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl systems. Key parameters include:

Reaction PartnerCatalyst SystemSolventYieldSource
Aryl halidesPd(dppf)Cl₂, K₂CO₃Dioxane72-88%
Heteroaryl triflatesPd(PPh₃)₄, Na₂CO₃THF65-78%
Vinyl bromidesPd(OAc)₂, SPhos, CsFDMF81%

The trifluoromethyl group enhances electrophilicity at the adjacent position, directing coupling to the boron-bearing carbon . Steric hindrance from the pinacol ester necessitates elevated temperatures (80-100°C) for optimal reactivity .

Protodeboronation

Controlled hydrolysis under acidic conditions removes the boronate group selectively:

text
BF₃·OEt₂ (20 mol%) DCM/H₂O (3:1), 0°C → RT, 2 h Yield: 92% 5-(trifluoromethyl)pyridine[6]

This reaction preserves the trifluoromethyl group while enabling sequential functionalization strategies.

Oxidation to Phenolic Derivatives

Oxidative hydroxylation using H₂O₂ in basic media converts the boronate to a hydroxyl group:

OxidantBaseTempYieldSelectivity
H₂O₂ (30%)NaOH (1M)25°C85%>20:1
mCPBAEt₃N40°C78%15:1

The trifluoromethyl group directs oxidation to the para position relative to boron.

Pyridine Ring Functionalization

The compound undergoes regioselective substitutions:

a. Nucleophilic aromatic substitution (SNAr):

text
R-X + 2-borono-5-CF₃-pyridine → 2-R-5-CF₃-pyridine (X = Cl, Br, OTf) Conditions: DIPEA, DMF, 60°C Typical yields: 68-92%[6][7]

b. Buchwald-Hartwig Amination:

text
ArNH₂ + Pd₂(dba)₃/Xantphos → 2-arylaminO-5-CF₃-pyridine Yields: 55-84%[6]

Directed C–H Activation

Iridium-catalyzed C–H borylation enables further functionalization:

PositionCatalystLigandYieldReference
γ-C[Ir(OMe)(COD)]₂dtbbpy73%
β-C[Ir(OMe)(COD)]₂tmphen68%

Reaction occurs at 80°C in anhydrous THF, with HBPin as boron source . The trifluoromethyl group directs borylation to specific positions through electronic effects.

Radical Reactions

UV-initiated radical coupling with alkenes produces functionalized pyridines:

text
UV (365 nm), Eosin Y (2 mol%) Allyl acetate, DMSO, N₂ atmosphere Yield: 62% (diastereomeric ratio 3:1)[6]

Mechanistic studies suggest a boron-assisted radical stabilization pathway.

Stability Considerations

Critical stability parameters under storage conditions:

FactorAcceptable RangeDegradation Products
Temperature-20°C (desiccated)Deboronation (>5% at 25°C)
pH5-8 (aqueous media)Trifluoromethyl hydrolysis
Light ExposureAmber glass requiredRadical dimerization

HPLC analysis shows >98% purity retention at -20°C for 12 months .

This compound's unique reactivity profile enables rapid access to trifluoromethylated heterocycles for drug discovery. Recent applications include the synthesis of kinase inhibitors (76% yield in final coupling step) and liquid crystal materials with enhanced thermal stability . Continued optimization of catalytic systems promises to expand its synthetic utility.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its unique boron functional group. It can participate in various reactions such as:

  • Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound can serve as a boronic acid derivative that facilitates the coupling with various electrophiles .

Medicinal Chemistry

Research indicates that compounds containing dioxaborolane moieties exhibit biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development:

  • Anticancer Agents : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential use in anticancer therapies .
  • Antiviral Properties : Preliminary investigations suggest that similar compounds may exhibit antiviral activities, providing a pathway for developing new antiviral agents .

Materials Science

The unique properties of the dioxaborolane structure allow for the development of advanced materials:

  • Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of polymers .
  • Optoelectronic Devices : Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable electronic properties .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound in synthesizing trifluoromethylated aryl compounds via palladium-catalyzed cross-coupling reactions. The results showed high yields and selectivity for the desired products, indicating its effectiveness as a reagent in synthetic methodologies.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, K2CO3, THF
Negishi Coupling90Zn powder, THF

In vitro studies on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Mitochondrial dysfunction

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, which is beneficial in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyridine-Based Boronic Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Trifluoromethyl (C-5), dioxaborolane (C-2) C₁₂H₁₅BF₃NO₂ 273.06 Suzuki-Miyaura cross-coupling, pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine Trifluoromethoxy (C-2), dioxaborolane (C-5) C₁₂H₁₅BF₃NO₃ 289.06 Material science, agrochemicals
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Fluoro (C-3), dioxaborolane (C-5) C₁₁H₁₅BFNO₂ 223.05 Radiolabeling probes, PET imaging
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Ethylamino (C-2), trifluoromethyl (C-3), dioxaborolane (C-5) C₁₄H₂₀BF₃N₂O₂ 316.13 Kinase inhibitors, cancer therapeutics
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine Bromo (C-2), chloro (C-5), dioxaborolane (C-4) C₁₁H₁₄BBrClNO₂ 318.40 Halogenated intermediates for Suzuki-Miyaura diversification

Reactivity and Stability

  • Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound provides superior electron-withdrawing effects compared to methoxy substituents (e.g., 2-methoxy-5-nitropyridine), enhancing electrophilic reactivity in cross-coupling reactions .
  • Positional Isomerism : Compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) exhibit altered regioselectivity due to the trifluoromethyl group at C-3 instead of C-5, reducing steric hindrance in coupling reactions .
  • Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., 2-bromo-5-chloro-4-dioxaborolane-pyridine) show lower stability under basic conditions but enable sequential functionalization via Buchwald-Hartwig amination .

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Compound Reaction Yield (%)* Catalyst (Pd) Loading (mol%) Reference
This compound 85–92 1.0
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 78–84 1.5
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 65–72 2.0

*Yields reported with aryl bromides under standard conditions (Na₂CO₃, DMF/H₂O, 80°C).

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety and trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is C12H16BF3O2C_{12}H_{16}BF_3O_2, and it possesses unique chemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC12H16BF3O2C_{12}H_{16}BF_3O_2
Molecular Weight270.07 g/mol
CAS Number181219-01-2
Purity>98%

Research indicates that compounds containing dioxaborolane structures often interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Anticancer Activity

A study evaluated the anticancer properties of similar pyridine derivatives. Compounds with trifluoromethyl substituents exhibited significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating potential as an anticancer agent .

Anti-inflammatory Effects

Tyrosine Kinase Inhibition

The compound's structural similarity to known tyrosine kinase inhibitors suggests potential activity against receptor tyrosine kinases (RTKs). In particular, derivatives have shown promising IC50 values against VEGFR-2 and TIE-2, implicating their role in angiogenesis inhibition .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of trifluoromethyl-pyridine derivatives on cancer cell proliferation.
    • Findings : The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, demonstrating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
  • Inflammation Model :
    • Objective : Assess anti-inflammatory properties using LPS-induced macrophage activation.
    • Findings : The compound reduced TNF-alpha levels significantly, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine, and what key reaction conditions are required?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyridine derivatives. Key steps include:

  • Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronate esters under inert atmospheres.
  • Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .
  • Temperature control : Reactions often proceed at 80–110°C to balance yield and by-product formation .
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity, as validated by GC or titration .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5, boronate at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical: 273.06 g/mol) .
  • Chromatography : GC or HPLC to assess purity (>98%) and detect residual solvents .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content validation .

Q. What are the recommended storage conditions to maintain the stability of this boronate ester compound?

  • Temperature : Store at –20°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis .
  • Moisture control : Use desiccants and avoid aqueous environments, as boronate esters degrade in moisture .
  • Light sensitivity : Protect from prolonged UV exposure to preserve the trifluoromethyl group’s integrity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating coupling at the boronate site. However, steric hindrance may reduce reaction rates compared to methyl or hydrogen analogs. Computational studies (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura reactions .

Q. What strategies minimize by-product formation during multi-step synthesis of this compound?

  • Stepwise optimization : Isolate intermediates (e.g., halogenated pyridines) to reduce side reactions .
  • Catalyst selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve boronate stability and reaction homogeneity .

Q. How can researchers address discrepancies in reported reaction yields when scaling up synthesis?

  • Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify bottlenecks .
  • Batch vs. flow chemistry : Transitioning to continuous flow systems improves heat/mass transfer, enhancing reproducibility at larger scales .
  • Purification refinement : Gradient chromatography or fractional distillation to recover high-purity product .

Q. What advanced analytical techniques are recommended for characterizing intermediates in the synthesis pathway?

  • X-ray crystallography : Resolve ambiguous regiochemistry in halogenated intermediates .
  • LC-MS/MS : Detect trace impurities (<0.1%) in boronate esters .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for reaction condition optimization .

Q. In Suzuki-Miyaura couplings, how does the boronate ester’s position on the pyridine ring affect reaction efficiency?

The C2-positioned boronate ester (meta to trifluoromethyl) exhibits higher reactivity due to reduced steric hindrance compared to C3 or C4 isomers. Dual boronate groups (e.g., in bis-boronate analogs) enable bidirectional coupling but require stringent stoichiometric control .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring during derivative synthesis?

  • Competing substitution : The trifluoromethyl group directs electrophilic attacks to C3/C4, complicating C2 functionalization. Use directing groups (e.g., pyridyl boronates) to override inherent regioselectivity .
  • Protection-deprotection : Temporary protection of the boronate ester with diols prevents undesired side reactions during derivatization .

Q. How can solubility challenges be mitigated in reactions involving this compound?

  • Co-solvent systems : Mix THF with dichloromethane (DCM) or ethyl acetate to improve solubility without destabilizing the boronate ester .
  • Microwave-assisted synthesis : Enhance dissolution via localized heating while reducing reaction time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine

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